2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde
Overview
Description
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound characterized by the presence of dichloro and trifluoroethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzoic acid.
Reduction: 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of dichloro and trifluoroethoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is unique due to the presence of both dichloro and trifluoroethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable in various applications compared to its similar counterparts.
Biological Activity
Overview
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound notable for its unique chemical structure, which includes dichloro and trifluoroethoxy groups. These functional groups significantly influence its biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.
- Chemical Formula : C₉H₆Cl₂F₃O
- Molecular Weight : 247.05 g/mol
- CAS Number : 2167058-87-7
The presence of the trifluoroethoxy group enhances lipophilicity and potentially alters the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis. The dichloro and trifluoroethoxy groups contribute to increased binding affinity due to their electronic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives with similar halogen substitutions showed enhanced activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored in several studies:
- Case Study : A related compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results showed a high selectivity index for COX-2 inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
Compound | IC50 (μM) | COX Selectivity Index |
---|---|---|
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | 0.02 - 0.04 | High |
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound reveal promising results:
- Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of halogen atoms may enhance the reactivity of the compound towards cellular targets .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | Structure | Antimicrobial |
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde | Structure | Anti-inflammatory |
These comparisons highlight the unique properties imparted by the trifluoroethoxy group in enhancing biological activities.
Properties
IUPAC Name |
2,6-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7-1-5(16-4-9(12,13)14)2-8(11)6(7)3-15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPFOHQLORVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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